![molecular formula C21H26N4O4S B2395858 N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 893925-44-5](/img/structure/B2395858.png)
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core, a pyrrolidine ring, and various functional groups such as tert-butyl and oxidanylidene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving a suitable precursor such as a thienyl hydrazine derivative.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides under basic conditions.
Formation of the pyrrolidine ring: This can be accomplished through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Oxidation reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxidanylidene groups or other oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxidanylidene groups or reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups such as tert-butyl or methyl groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution reagents: Halides, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxidanylidene groups, while reduction reactions may yield compounds with fewer oxygen-containing functional groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: The compound’s unique structure and functional groups may make it a candidate for drug development, particularly for targeting specific biological pathways.
Industry: The compound may have applications in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s functional groups, such as the oxidanylidene and tert-butyl groups, may play a role in its binding to target proteins or other biomolecules, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared to other similar compounds, such as:
Thieno[3,4-c]pyrazole derivatives: These compounds share the same core structure but may have different functional groups, leading to variations in their chemical and biological properties.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring but may lack the thieno[3,4-c]pyrazole core or have different substituents.
Oxidanylidene-containing compounds: These compounds contain oxidanylidene groups but may have different core structures or additional functional groups.
The uniqueness of this compound lies in its combination of these structural elements, which may confer unique chemical and biological properties.
Propriétés
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-13-5-7-15(8-6-13)24-10-14(9-18(24)26)20(27)22-19-16-11-30(28,29)12-17(16)23-25(19)21(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSNSSYHGUZXOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2395775.png)
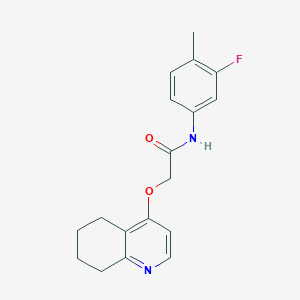

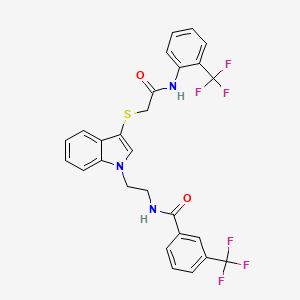
![2-[(E)-2-(4-methylphenyl)ethenyl]thiophene](/img/structure/B2395782.png)
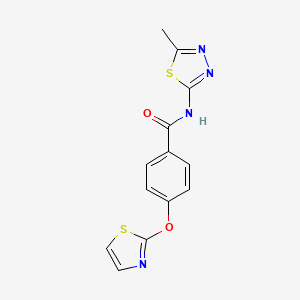
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2395784.png)
![2-Amino-6-benzyl-4-(4-ethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2395785.png)
![N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide](/img/structure/B2395786.png)

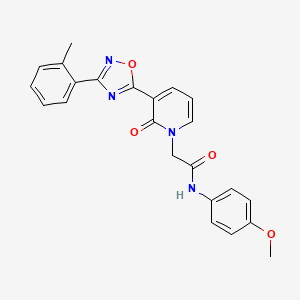
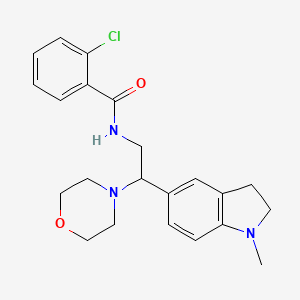
![4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2395797.png)
![3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395798.png)
